5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide
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Overview
Description
5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a][1,3]diazepine core, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzoyl and diphenyl precursors with a pyrido[1,2-a][1,3]diazepine intermediate. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a][1,3]diazepine derivatives, such as:
- 5-Methyl-1-benzoyl(1H)-1,2-diazepine
- 1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Uniqueness
What sets 5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide apart from similar compounds is its unique combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
89374-17-4 |
---|---|
Molecular Formula |
C29H23IN2O |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
(1-methyl-2,4-diphenylpyrido[1,2-a][1,3]diazepin-6-ium-5-yl)-phenylmethanone;iodide |
InChI |
InChI=1S/C29H23N2O.HI/c1-30-26(23-15-7-3-8-16-23)21-25(22-13-5-2-6-14-22)28(31-20-12-11-19-27(30)31)29(32)24-17-9-4-10-18-24;/h2-21H,1H3;1H/q+1;/p-1 |
InChI Key |
RTTMYPFDSLJSMU-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=[N+]2C(=C(C=C1C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
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